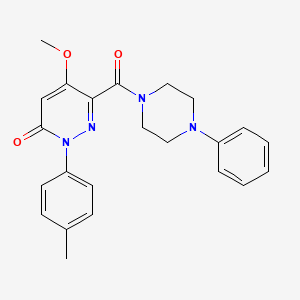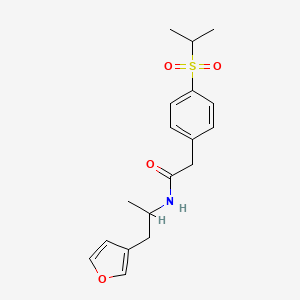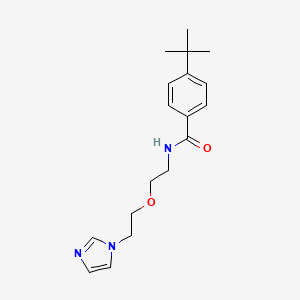
5-Methoxy-2-(4-methylphenyl)-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-(4-methylphenyl)-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as MP-10 and has been found to have a variety of biochemical and physiological effects that make it a promising candidate for further investigation.
Applications De Recherche Scientifique
Alpha(1)-adrenoceptor Antagonists Design
Research has focused on the design, synthesis, and biological evaluation of compounds with alpha(1)-adrenoceptor blocking properties, utilizing a pharmacophore model. The structural optimization of compounds, including variations in heteroaromatic rings and the analysis of chemical features for selectivity towards alpha(1)-AR, underlines the compound's potential as a therapeutic agent. This has implications for developing medications targeting cardiovascular conditions and urinary retention disorders (L. Betti et al., 2002).
Benzodiazepine Receptor Binding
Another study explored the synthesis of 3,6-disubstituted pyridazino[4,3-c]isoquinolines and their ability to inhibit the binding of [3H]diazepam to rat brain receptors, indicating a potential for anxiety and convulsion management without the anticonvulsant properties typically associated with benzodiazepines (E. Toja et al., 1985).
D4 Dopamine Receptor Agonism
A study on novel arylpiperazine derivatives showed significant affinity and selectivity for D4 dopamine receptors. One compound, PIP3EA, demonstrated substantial agonist efficacy, suggesting its potential in treating disorders related to the dopaminergic system, such as Parkinson's disease and schizophrenia (C. Enguehard-Gueiffier et al., 2006).
Heterocyclic Compounds Synthesis
Research on the synthesis of heterocyclic compounds from 2-arylmethylene-4-oxobutanhydrazides highlights the compound's role in generating pyridazinones, pyrrolones, and pyrazolones. This versatility is crucial for the development of new agrochemicals and pharmaceuticals, demonstrating the compound's utility in organic synthesis and drug discovery (M. H. Soliman et al., 2022).
Corrosion Inhibition
A study on pyranopyrazole derivatives, including their synthesis and investigation as corrosion inhibitors for mild steel in HCl solution, showcases the compound's potential in industrial applications, particularly in extending the lifespan of metal structures and components in corrosive environments (M. Yadav et al., 2016).
Propriétés
IUPAC Name |
5-methoxy-2-(4-methylphenyl)-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-17-8-10-19(11-9-17)27-21(28)16-20(30-2)22(24-27)23(29)26-14-12-25(13-15-26)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAKNVGOYSNEFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2460028.png)





![[4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2460043.png)


![2-Methyl-1-[1-(1-phenylethyl)azetidin-3-yl]benzimidazole](/img/structure/B2460047.png)

![1-{[(1,2-Oxazol-3-yl)methyl]sulfanyl}isoquinoline](/img/structure/B2460050.png)
